5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Description
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-phenylethyl group and at the 5-position with a chloromethyl moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and materials chemistry . The chloromethyl group (-CH₂Cl) serves as a reactive handle for further functionalization, enabling the synthesis of derivatives for targeted applications . The 2-phenylethyl substituent introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11-13-10(14-15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDFTJXQLEORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activities associated with this specific compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole can be represented as follows:
- Molecular Formula: C12H12ClN3O
- Molecular Weight: 239.69 g/mol
This compound features a chloromethyl group and a phenylethyl substituent on the oxadiazole ring, which may influence its biological activity.
Biological Activity Overview
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The biological activity of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole has been evaluated primarily through in vitro assays against various cancer cell lines.
Anticancer Activity
-
Cell Line Sensitivity : The compound has been tested against several cancer cell lines including:
- HCT-116 (Colorectal Carcinoma)
- HeLa (Cervical Adenocarcinoma)
- PC-3 (Prostate Cancer)
-
Mechanisms of Action :
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase I activity in vitro, which is a critical target for many anticancer drugs. This inhibition disrupts DNA replication and transcription processes essential for cancer cell survival .
- Apoptosis Induction : Studies suggest that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells, as evidenced by elevated levels of pro-apoptotic markers and decreased viability .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives often correlates with their structural modifications. The presence of electron-withdrawing groups such as chloromethyl enhances the lipophilicity and bioavailability of the compound. Additionally, substituents like phenylethyl contribute to the overall efficacy by stabilizing interactions with biological targets .
Comparative Efficacy
A comparative analysis of various oxadiazole derivatives reveals that 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole ranks favorably among its peers in terms of anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole | PC-3 | 0.67 | Topoisomerase I inhibition |
| Compound A | HCT-116 | 0.80 | Apoptosis induction |
| Compound B | HeLa | 0.87 | DNA intercalation |
Case Study 1: Efficacy Against Colorectal Carcinoma
In a study evaluating the efficacy of various oxadiazoles against HCT-116 cells, it was found that 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole induced significant cytotoxicity compared to standard treatments like doxorubicin .
Case Study 2: Mechanistic Insights
A molecular docking study revealed that this compound binds effectively to topoisomerase I's active site, suggesting a mechanism similar to known inhibitors . This binding affinity was quantified using docking scores that indicated strong interactions with key amino acid residues.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Key Observations:
Substituent Electronic Effects :
- Electron-donating groups (e.g., 4-methoxyphenyl in ) increase the electron density of the oxadiazole ring, enhancing nucleophilic aromatic substitution reactivity.
- Electron-withdrawing groups (e.g., 3-trifluoromethylphenyl in ) improve thermal stability and resistance to metabolic degradation.
Biological Activity :
- Pyridazine and thiophene substituents () introduce heteroaromaticity, which is associated with antiviral and analgesic activities.
- The 2-phenylethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like phenyl.
Synthetic Utility :
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole typically proceeds through:
- Formation of a suitable amidoxime precursor bearing the 2-phenylethyl substituent.
- Reaction of this amidoxime with chloroacetyl chloride to introduce the chloromethyl functionality.
- Cyclization under reflux conditions to form the 1,2,4-oxadiazole ring.
This approach is supported by detailed experimental procedures and characterization data reported in peer-reviewed literature.
Detailed Preparation Procedure
Step 1: Preparation of Benzamidoxime Derivative
- The starting material is the benzamidoxime derivative functionalized with the 2-phenylethyl group at the appropriate position.
- This amidoxime is dissolved in dichloromethane (DCM).
- Triethylamine (Et3N) is added as a base to deprotonate the amidoxime, facilitating the subsequent acylation reaction.
Step 2: Acylation with Chloroacetyl Chloride
- Chloroacetyl chloride is added dropwise to the stirred solution at 0 °C to control the reaction rate and avoid side reactions.
- The mixture is then allowed to warm to ambient temperature and stirred for approximately 6 hours.
- This step introduces the chloromethyl moiety via acylation at the amidoxime nitrogen.
Step 3: Cyclization to Form the 1,2,4-Oxadiazole Ring
- After solvent removal under reduced pressure, toluene is added.
- The reaction mixture is heated to reflux for 12 hours to induce cyclization, forming the 1,2,4-oxadiazole ring.
- Upon cooling, the product is extracted with DCM, dried over magnesium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate eluent system (95:5 ratio).
Reaction Conditions Summary Table
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidoxime formation | Benzamidoxime derivative + Et3N | Dichloromethane | Room temp | Few minutes | - | Stirred to deprotonate amidoxime |
| Acylation | Chloroacetyl chloride (1.5 equiv) | Dichloromethane | 0 °C to RT | ~6 hours | - | Dropwise addition, controlled temp |
| Cyclization | Reflux with toluene | Toluene | Reflux (~110 °C) | 12 hours | - | Cyclization to 1,2,4-oxadiazole ring |
| Purification | Silica gel column chromatography (hexane/ethyl acetate 95:5) | - | Room temp | - | 99 | Isolated yield of pure compound |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- 1H NMR spectra show characteristic signals for aromatic protons of the phenylethyl group and the chloromethyl protons (singlet around δ 4.7 ppm).
- 13C NMR data confirm the carbon environments consistent with the oxadiazole ring and substituents.
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 194 corresponds to the molecular weight of the compound, confirming molecular composition.
- Melting Point:
Comparative Notes on Similar Oxadiazole Syntheses
- The preparation method aligns with protocols for related 1,2,4-oxadiazole derivatives, where amidoximes react with chloroacetyl chloride followed by cyclization under reflux.
- Variations in substituents on the aromatic ring or alkyl chains can influence the reaction time and yield but generally follow the same synthetic pathway.
- The use of triethylamine as a base and dichloromethane as solvent is standard for controlling reaction conditions and ensuring high yields.
Research Findings and Optimization
- The described method achieves high yield (up to 99%) and purity, making it suitable for scale-up and further functionalization studies.
- The stepwise addition of reagents at low temperature minimizes side reactions such as polymerization or decomposition.
- Reflux in toluene effectively promotes ring closure without requiring harsh conditions or catalysts.
- Purification by silica gel chromatography with a non-polar eluent system ensures isolation of the target compound free from by-products.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole, and how are yields optimized?
The synthesis typically involves cyclocondensation of hydroxylamine derivatives with chloromethyl-containing precursors. Key steps include:
- Cyclization : Reacting substituted amidoximes with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (e.g., ZnI₂) to form the oxadiazole ring .
- Optimization : Yields (77–80%) are improved by controlling reaction temperature (50–80°C), solvent polarity (DME or THF), and stoichiometric ratios of reagents .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Structural validation relies on multimodal spectroscopy and elemental analysis:
- 1H/13C NMR : Peaks at δ 4.75 (s, 2H, CH₂Cl) and aromatic resonances confirm substitution patterns .
- Mass spectrometry : ESI-MS ([M+H]+) matches theoretical molecular weights (e.g., m/z 229 for 4-chlorophenyl derivatives) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values ensure purity .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl group (-CH₂Cl) is highly electrophilic, enabling:
- Functionalization : Reactions with nucleophiles (e.g., KCN) yield nitriles or alkanes via decyanation pathways. For example, KCN at 80°C replaces Cl with CN, while higher temperatures (120°C) lead to alkane formation .
- SAR modulation : Substituting Cl with bioisosteres (e.g., Br, CF₃) alters electronic properties and biological activity .
Q. What strategies address contradictory biological activity data across cancer cell lines?
Discrepancies in apoptosis induction (e.g., activity in breast cancer T47D cells but not in others) are resolved via:
- Mechanistic profiling : Flow cytometry to assess cell cycle arrest (e.g., G₁ phase) and caspase-3/7 activation .
- Target identification : Photoaffinity labeling and binding assays (e.g., TIP47 protein target validation) .
- Dose-response studies : IC₅₀ values (e.g., 9.1 µM in MX-1 tumor models) clarify potency thresholds .
Q. How are computational methods used to predict and optimize this compound’s properties?
Q. What role does the oxadiazole ring play in pharmacological activity?
The 1,2,4-oxadiazole moiety:
- Enhances metabolic stability : Resists hydrolysis compared to ester or amide analogs.
- Modulates electronic effects : Electron-withdrawing substituents (e.g., CF₃) improve binding to hydrophobic enzyme pockets .
- Enables π-π stacking : Aromatic interactions with targets like IGF II receptor binding proteins enhance affinity .
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound?
SAR strategies include:
- Substitution at the 3-position : Replacing phenyl with pyridyl (e.g., 5-chloropyridin-2-yl) improves in vivo antitumor activity .
- 5-position optimization : Halogenation (Cl, Br) or methoxy groups enhance solubility and target engagement .
- Pharmacophore mapping : Align functional groups (chloromethyl, oxadiazole) with critical binding residues identified via crystallography .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Trace impurities from incomplete cyclization require flash chromatography (hexane:ethyl acetate gradients) .
- Thermal sensitivity : Decomposition above 120°C necessitates low-temperature reactions (<80°C) .
- Moisture control : Hygroscopic intermediates are handled under inert atmospheres to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
